molecular formula C20H20N2O14S4 B13736380 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid CAS No. 29476-87-7

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B13736380
CAS No.: 29476-87-7
M. Wt: 640.6 g/mol
InChI Key: YQBOWOWUYDBPPK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups, potentially leading to the formation of quinones.

    Reduction: This can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The conditions vary depending on the desired reaction, often requiring specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

4-Hydroxy-3-[[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying azo dye chemistry and reaction mechanisms.

    Biology: It is used in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Research explores its potential use in drug delivery systems due to its ability to bind to various substrates.

    Industry: It is employed in the textile and printing industries for dyeing fabrics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The sulfonic acid groups enhance its solubility and binding affinity, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Hydroxy-3-[[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid apart is its combination of azo and sulfonic acid groups, which confer unique chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring stable and soluble dyes.

Properties

CAS No.

29476-87-7

Molecular Formula

C20H20N2O14S4

Molecular Weight

640.6 g/mol

IUPAC Name

4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H20N2O14S4/c1-11-7-15(16(35-2)10-17(11)37(24,25)6-5-36-40(32,33)34)21-22-19-18(39(29,30)31)9-12-8-13(38(26,27)28)3-4-14(12)20(19)23/h3-4,7-10,23H,5-6H2,1-2H3,(H,26,27,28)(H,29,30,31)(H,32,33,34)

InChI Key

YQBOWOWUYDBPPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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